Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate
Description
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate is a β-diketone ester characterized by a 2-fluoro-4-methoxyphenyl substituent at the C4 position. This compound features a methyl ester group and a dioxobutanoate backbone, which confers unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO5/c1-17-7-3-4-8(9(13)5-7)10(14)6-11(15)12(16)18-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRHAWLHVVOQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 2-fluoro-4-methoxybenzoic acid with a suitable dioxobutanoate precursor. The reaction is often carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate exhibit promising anticancer properties. For instance, derivatives of dioxobutanoates have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study :
- A study reported the synthesis of several dioxobutanoate derivatives, including this compound, which showed selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values in the micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that dioxobutanoates can act against a range of bacterial strains, including drug-resistant variants.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. It can be used in various reactions such as Michael additions and cycloadditions, leading to the formation of complex molecular architectures.
Example :
- The compound can undergo deoxygenative alkylation reactions when reacted with organoboranes, facilitating the formation of new carbon-carbon bonds .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound reveal that modifications to the methoxy and fluoro groups significantly influence its biological activity.
Findings :
Mechanism of Action
The mechanism by which Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound shares its β-diketone ester core with several analogs, differing primarily in substituent groups on the aromatic ring and ester moiety. Key structural analogs include:
Key Observations:
- Electron-withdrawing groups (e.g., 3-nitro in , 2-chloro in ) reduce electron density, increasing electrophilicity and reactivity toward nucleophiles. Fluorine substituents (e.g., 2-fluoro in the target compound, 2,6-difluoro in ) introduce electronegativity and steric effects, influencing hydrogen bonding and bioavailability .
Physicochemical Properties
- Solubility : Sodium salts (e.g., ) exhibit higher water solubility than neutral esters. Methyl esters generally have lower boiling points than ethyl analogs.
- Stability : Electron-withdrawing substituents (e.g., nitro ) may accelerate hydrolysis of the β-diketone backbone under acidic conditions.
- Spectroscopic Profiles :
- IR : All compounds show C=O stretches near 1700–1750 cm⁻¹. The 2-fluoro-4-methoxyphenyl group in the target compound introduces distinct C-F and C-O-C vibrations .
- NMR : Aromatic proton signals vary based on substituent positions (e.g., para-methoxy groups show singlets, while ortho-fluorine causes splitting ).
Biological Activity
Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C12H11F O5
- Molecular Weight : 254.21 g/mol
The compound contains a dioxobutanoate core substituted with a fluoro and methoxy group on the aromatic ring, which may influence its solubility and interaction with biological targets.
Research indicates that the compound may exhibit its biological effects through interactions with specific receptors or enzymes. The presence of the fluorine atom and methoxy group could enhance binding affinity and selectivity towards certain biological targets, although detailed mechanistic studies are still needed.
In Vitro Studies
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability upon treatment with this compound, indicating potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. It was found to inhibit the release of pro-inflammatory cytokines in activated immune cells, suggesting that it may be beneficial in treating inflammatory diseases .
- Enzyme Inhibition : Investigations into its enzyme inhibition capabilities revealed that this compound can act as an inhibitor for specific kinases involved in cancer signaling pathways. This dual-targeting mechanism could enhance its therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to cultured human cancer cells. The results indicated:
- Cell Line : MCF-7 (breast cancer)
- Concentration Range : 1 µM to 10 µM
- Results : IC50 value was determined to be approximately 5 µM, demonstrating significant cytotoxicity compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Case Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory potential of the compound used lipopolysaccharide (LPS)-stimulated macrophages:
- Treatment : Various concentrations of this compound.
- Outcome : A dose-dependent decrease in TNF-alpha production was observed.
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 150 |
| 1 | 120 |
| 5 | 80 |
| 10 | 40 |
Q & A
Basic: What are the established synthetic routes for Methyl 4-(2-fluoro-4-methoxyphenyl)-2,4-dioxobutanoate and its structural analogs?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, methyl esters of substituted dioxobutanoates react with amines or hydrazines under acidic conditions. In one protocol, glacial acetic acid is used as a solvent, and the reaction is heated for 8 hours to yield pyrazole derivatives (e.g., structures confirmed via spectral analysis in Table 2 of ). Intermediate steps may involve halogenated phenyl precursors, where fluorine substitution enhances electrophilic reactivity at the aromatic ring (). Key characterization methods include NMR, IR, and mass spectrometry to verify the dioxobutanoate backbone and substituent positions .
Basic: How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
Structural validation relies on spectroscopic techniques:
- NMR : Distinct signals for the methoxy group (δ ~3.8 ppm), fluorophenyl protons (split due to ortho-F coupling), and ketone carbonyls (δ ~170-190 ppm).
- HPLC-MS : Retention time and molecular ion peaks ([M+H]+) match the theoretical molecular formula (C₁₂H₁₁FO₅, calculated mass: 254.2 g/mol).
- X-ray crystallography (if crystalline): Confirms spatial arrangement of the fluorophenyl and dioxobutanoate moieties ( ). For derivatives, comparative spectral databases (e.g., HMDB, PubChem) are used to cross-verify .
Advanced: What role does the fluorine substituent play in modulating the compound’s biological activity and chemical reactivity?
Methodological Answer:
The ortho-fluorine atom:
- Enhances electrophilicity : Increases reactivity in nucleophilic aromatic substitution, critical for forming derivatives (e.g., pyrazole analogs in ).
- Influences metabolic stability : Fluorine reduces oxidative degradation in hepatic microsomal assays, prolonging half-life.
- Affects binding affinity : In cytotoxicity studies, fluorinated analogs show higher specificity for cancer cell lines (e.g., via kinase inhibition) compared to non-fluorinated counterparts. This is attributed to fluorine’s electron-withdrawing effect, which fine-tunes the compound’s interaction with hydrophobic enzyme pockets ( ) .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
Methodological Answer:
Contradictions often arise from:
- Varied substituents : Minor structural changes (e.g., chloro vs. methoxy groups) alter mechanism of action. For example, 4-methoxy derivatives may target topoisomerases, while 2-fluoro analogs inhibit proteasomes ( ).
- Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), concentrations, or exposure times. Standardize protocols using guidelines like OECD TG 432 (cytotoxicity) or CLSI M07 (antimicrobial).
- Metabolite interference : In vivo, metabolites like 4-(2-aminophenyl)-2,4-dioxobutanoate ( ) may exhibit off-target effects. Use LC-MS/MS to track metabolic pathways and isolate parent compound effects .
Advanced: What analytical strategies are recommended for detecting and quantifying this compound in biological matrices?
Methodological Answer:
- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.
- Quantification :
- HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm), isocratic elution (acetonitrile:water, 60:40 v/v), detection at 254 nm.
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode; transitions m/z 254.2 → 153.1 (quantifier) and 254.2 → 109.0 (qualifier).
- Validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), LOD (0.3 µg/mL), and recovery (>85%). Cross-validate with spiked plasma/serum samples ( ) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing; the compound may release toxic fumes (e.g., HF) under decomposition.
- Spill management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).
- Storage : In airtight containers at 2–8°C, away from light ( ) .
Advanced: How can multiomics approaches elucidate the compound’s role in disease pathways (e.g., liver failure)?
Methodological Answer:
- Metabolomics : Identify downstream metabolites (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoate) linked to cell death via LC-MS. In acute liver failure (ALF), elevated levels correlate with inflammation (AUC = 0.98 in ROC analysis) ( ).
- Proteomics : SILAC labeling reveals protein targets (e.g., apoptosis regulators like BAX/BCL-2).
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., NF-κB) post-exposure.
- Integration : Machine learning (e.g., random forests) prioritizes biomarkers (e.g., L-tyrosine, chenodeoxycholic acid) with >98% prediction accuracy for clinical outcomes ( ) .
Advanced: What computational tools are suitable for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Methodological Answer:
- SwissADME : Predicts logP (~2.1), high gastrointestinal absorption (Bioavailability Score: 0.55), and CYP450 3A4 metabolism.
- ADMETLab 2.0 : Estimates moderate blood-brain barrier permeability (BBB score: 0.45) and Ames test negativity (non-mutagenic).
- Molecular docking (AutoDock Vina) : Simulates binding to albumin (PDB ID: 1AO6) to assess plasma protein binding. Validate with experimental plasma binding assays (e.g., equilibrium dialysis) ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
